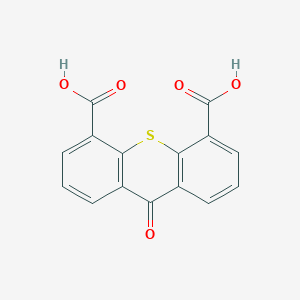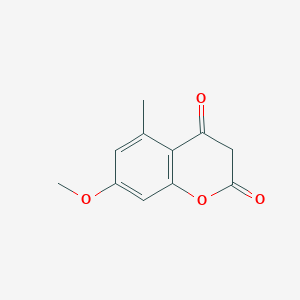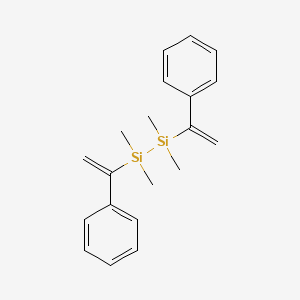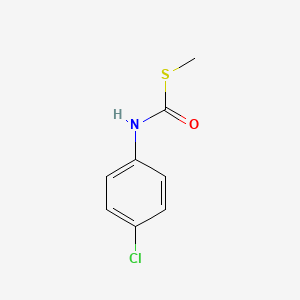
9-Oxo-9H-thioxanthene-4,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxo-9H-thioxanthene-4,5-dicarboxylic acid is a heterocyclic compound with a unique structure that includes a sulfur atom within its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-thioxanthene-4,5-dicarboxylic acid typically involves the reaction of 2-(2-carboxyphenyl)sulfanylbenzoic acid under specific conditions . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound can be synthesized in laboratory settings using standard organic synthesis techniques. The scalability of these methods for industrial production would depend on optimizing reaction conditions and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Oxo-9H-thioxanthene-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthene derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9-Oxo-9H-thioxanthene-4,5-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which 9-Oxo-9H-thioxanthene-4,5-dicarboxylic acid exerts its effects involves interactions with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical responses. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
- 9-Oxo-9H-thioxanthene-2-carboxylic acid
- 9-Oxo-9H-thioxanthene-4-carboxylic acid
- 9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide
Comparison: Compared to these similar compounds, 9-Oxo-9H-thioxanthene-4,5-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at the 4 and 5 positions. This structural difference can influence its chemical reactivity and potential applications. The additional carboxylic acid group may enhance its solubility and reactivity in certain chemical reactions, making it a valuable compound for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
61628-42-0 |
|---|---|
Molekularformel |
C15H8O5S |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
9-oxothioxanthene-4,5-dicarboxylic acid |
InChI |
InChI=1S/C15H8O5S/c16-11-7-3-1-5-9(14(17)18)12(7)21-13-8(11)4-2-6-10(13)15(19)20/h1-6H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
ZKPDRTXFYQDWDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)O)SC3=C(C2=O)C=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)

![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)


![5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14587775.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6,7-dimethyl-](/img/structure/B14587776.png)

![Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate](/img/structure/B14587786.png)

![N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14587818.png)
